molecular formula C16H24BNO2 B14850798 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester

6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B14850798
M. Wt: 273.2 g/mol
InChI Key: RABRWUASVVDQTC-UHFFFAOYSA-N
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Description

6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-bromo-2-cyclopentylpyridine with a boronic acid derivative. The process generally follows these steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl or substituted alkene compounds.

    Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group replaced by a hydrogen atom.

Mechanism of Action

The primary mechanism of action for 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic molecules, enabling the construction of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. The cyclopentyl group enhances its steric properties, making it suitable for selective reactions, while the pyridine ring provides additional electronic effects that can be leveraged in various synthetic applications .

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

2-cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-7-10-13(18-14)12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3

InChI Key

RABRWUASVVDQTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCC3

Origin of Product

United States

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